

# Flumatinib combination chemotherapy Ph+ ALL VP Hyper-CVAD

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Flumatinib

CAS No.: 895519-90-1

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## Clinical Application Notes for Flumatinib in Ph+ ALL

**1. Therapeutic Regimens and Clinical Outcomes** Flumatinib is used in combination with chemotherapy. Common regimens include:

- Induction:** Typically combines **flumatinib** with a VP regimen (vincristine/vindesine and prednisone) [1].
- Consolidation:** Often employs more intensive cycles, such as **Hyper-CVAD** (parts A and B) or other regimens like CAM (cyclophosphamide, cytarabine, 6-mercaptopurine) [1] [2].
- Chemotherapy-free Combination:** An emerging regimen is **VAF**, which combines **flumatinib** with venetoclax and azacitidine, showing high efficacy with reduced chemotherapy-related toxicity [3].

Clinical outcomes from key studies are summarized in the table below.

**Table 1: Summary of Efficacy from Key Clinical Studies**

Study Design / Reference	Patient Number	Key Efficacy Endpoints	Survival Outcomes
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| Retrospective Analysis [1] | 29 | - Induced CR: **96.3%**

- 3-month MRD-: **91.3%**

- 6-month CMR: **73.3%** | Median OS: **12 months** Median PFS: **11 months** | | Multicenter Retrospective [4] | 65 | - Post-inducement CR: **96.9%**
- CR with MRD-: **58.5%** | 24-month OS: **87.4%** 24-month EFS: **62.6%** | | VAF Phase 2 Trial [3] | 20 | - CMR after 2 cycles: **78.9%**
- MMR or better after 2 cycles: **94.7%** | Estimated 2-year OS: **88.7%** Estimated 2-year RFS: **77.5%** | | Vs. Dasatinib (Retrospective) [5] [6] | 43 (20 **Flumatinib**, 23 Dasatinib) | - 3-month CMR: **75% (Flumatinib)** vs. **46.2%** (Dasatinib)
- 3-month MRD-: **90% (Flumatinib)** vs. **56.5%** (Dasatinib) | No significant difference in OS/PFS reported |

**2. Safety and Tolerability Profile** The safety profile of **flumatinib**-based regimens is generally manageable and comparable to other second-generation TKIs [7] [4].

- **Most Common Hematologic Adverse Events:** Myelosuppression is frequent but manageable. In studies, grade 3 or higher **neutropenia** (45-93.8%) and **thrombocytopenia** (20-76.9%) were common [1] [4] [3].
- **Common Non-Hematologic Adverse Events:** Include liver function impairment and infections; these are typically tolerable and rarely lead to treatment discontinuation [1] [6].
- **Comparative Safety:** One study noted that the **flumatinib** group exhibited **fewer adverse reactions** overall compared to the dasatinib group [5] [6].

### 3. Key Differentiating Properties of Flumatinib

- **Blood-Brain Barrier Penetration:** **Flumatinib** demonstrates a **high probability of crossing the blood-brain barrier**. Concentration measurements show the order as **bone marrow > serum > cerebrospinal fluid (CSF)**, whereas dasatinib's concentration in CSF was below the detection limit in one study [1]. This property is crucial for preventing central nervous system relapse.
- **Cellular Potency:** Pharmacodynamic analysis on Ph+ ALL cell lines (SUP-B15) indicated that **flumatinib** exerted a **more potent inhibitory effect** compared to imatinib and dasatinib [1].

## Detailed Experimental Protocols

**1. Protocol: Flumatinib with Hyper-CVAD/VP Chemotherapy** This protocol is adapted from a clinical study using **flumatinib**-based chemotherapy for newly diagnosed Ph+ ALL [1].

- **Flumatinib Dosing:** **600 mg**, administered orally once daily [4].
- **Induction Therapy:**
  - **Flumatinib + VP regimen:** Vincristine (or Vindesine) + Prednisone.
  - Begin TKI as soon as possible after diagnosis.

- **Consolidation Therapy:** Alternate between cycles of Hyper-CVAD Part A and Part B.
  - **Hyper-CVAD Part A (21-day cycle):** Cyclophosphamide + Vincristine + Doxorubicin (or Pirarubicin) + Dexamethasone [1] [2].
  - **Hyper-CVAD Part B (21-day cycle):** Methotrexate + Cytarabine [1] [2].
  - *Note: The specific dosing and scheduling of Hyper-CVAD components in the study were not fully detailed; the regimens above are based on standard Hyper-CVAD protocols [2].*
- **Central Nervous System (CNS) Prophylaxis:** Perform at least six triple intrathecal injections of methotrexate, cytarabine, and dexamethasone during treatment [1].

**2. Protocol: Chemotherapy-Free VAF Regimen** This protocol is from a prospective phase 2 trial investigating a chemotherapy-free combination for newly diagnosed Ph+ ALL [3].

- **Treatment Schedule (21-day cycles):**
  - **Azacitidine:** 75 mg/m<sup>2</sup>, subcutaneously, on Days 1-7.
  - **Venetoclax:** Administer orally with a ramp-up dose: 100 mg (Day 1), 200 mg (Day 2), 400 mg (Day 3), then maintain 400 mg from Day 4 to Day 21.
  - **Flumatinib:** 600 mg, orally, daily from Day 4 onwards. It can be continued beyond the 28-day mark if hematological recovery permits.
- **Supportive Care:**
  - **Tumor Lysis Syndrome (TLS) Prophylaxis:** For patients with high white blood cell counts (>20,000/μL), consider leukocytapheresis or hydroxyurea pretreatment.
  - **Antimicrobial Prophylaxis:** Administer antibacterial, antiviral, and antifungal therapy during neutropenia.
  - **Growth Factor Support:** Use of G-CSF (5 μg/kg) is permitted.

**3. Experimental Methodology: TKI Concentration Detection** This method describes how to monitor **flumatinib** concentrations in different biological compartments [1].

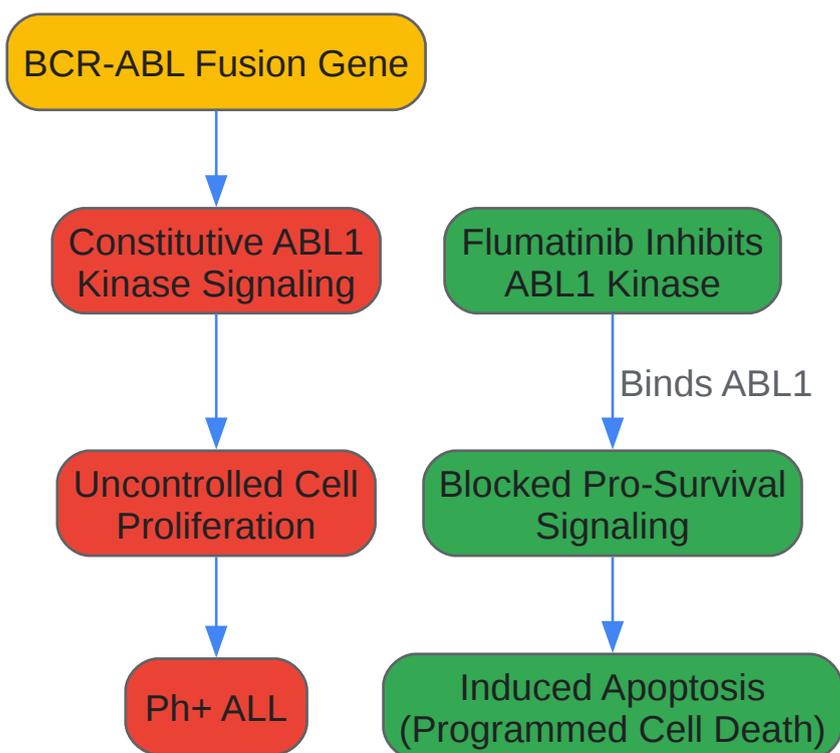
- **Timing:** Collect **trough concentration** samples at 1, 2, and 3 months after treatment initiation.
- **Sample Collection:** Draw 2 mL each of **peripheral blood, bone marrow, and cerebrospinal fluid** 30 minutes before the scheduled TKI dose.
- **Analysis:** Measure **flumatinib** concentration in each sample. Calculate blood-brain barrier permeability using the formula: **Concentration in CSF / Concentration in Serum**.

**4. Experimental Methodology: Cell Proliferation Assay (CCK-8)** This *in vitro* protocol evaluates the inhibitory potency of TKIs on Ph+ ALL cell lines [1].

- **Cell Line:** Use SUP-B15 Ph+ ALL cells in logarithmic growth phase.
- **Procedure:**
  - Inoculate cells in a 96-well plate at a density of  $6 \times 10^5$  cells/L.
  - Prepare drug concentrations:

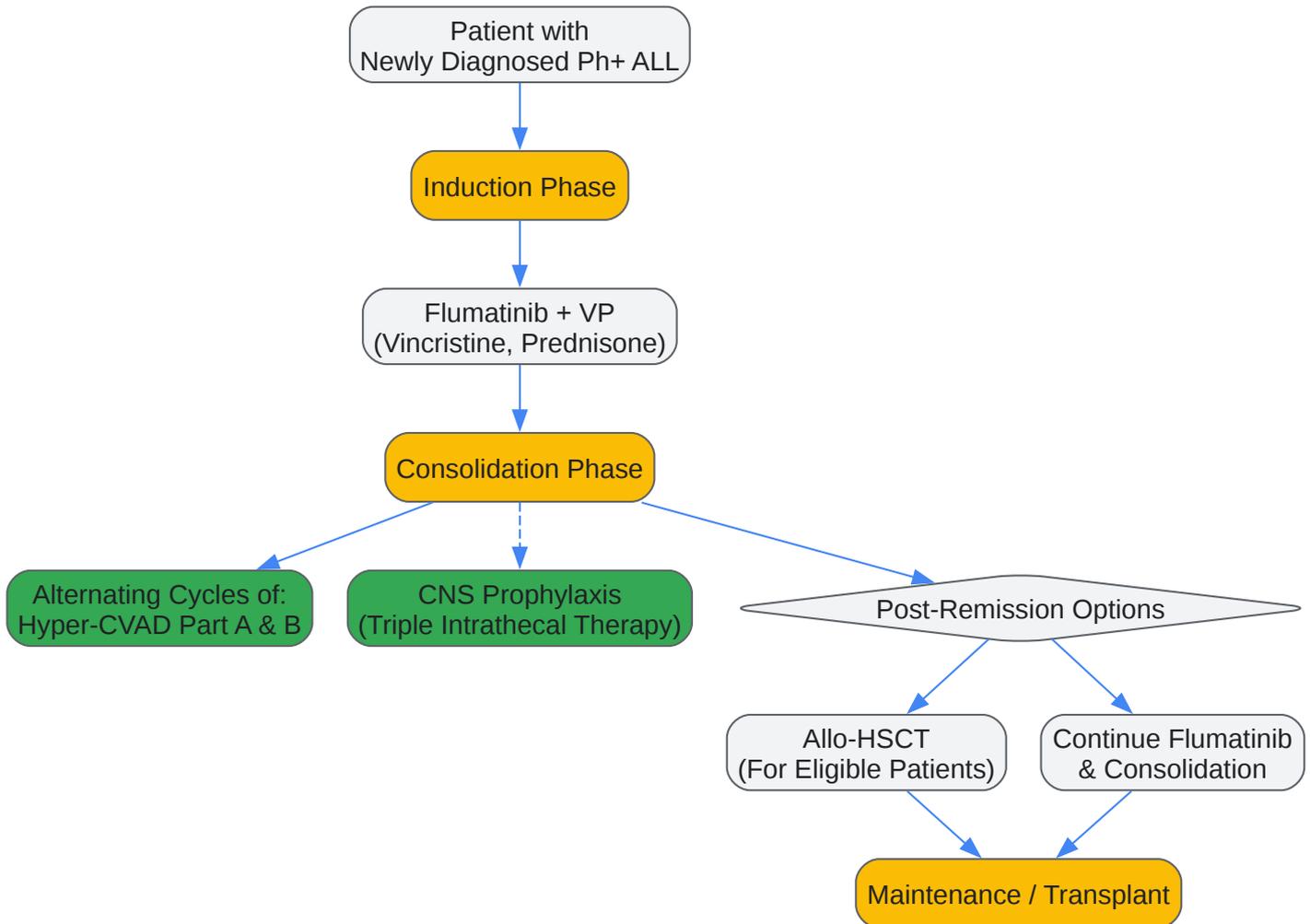
- **Flumatinib:** 25, 12.5, 6.25, 3.12, 1.56, 0.78  $\mu\text{mol/L}$ .
- **Dasatinib:** 160, 80, 40, 20, 10, 5  $\mu\text{mol/L}$ .
- **Imatinib:** 40, 20, 10, 5, 2.5, 1.25  $\mu\text{mol/L}$ .
- Incubate the plate for 24 hours at 37°C with 5% CO<sub>2</sub>.
- Add 20  $\mu\text{L}$  of CCK-8 solution to each well and incubate for another 4 hours.
- Measure the absorbance with an enzyme-labeled meter to determine cell viability.

## Signaling Pathways and Experimental Workflows



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*Diagram 1: **Flumatinib**'s mechanism of action in targeting the BCR-ABL-driven signaling pathway in Ph+ ALL.*



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Diagram 2: A simplified workflow of a combined modality treatment protocol for Ph+ ALL using **flumatinib** and chemotherapy.

## Research Gaps and Future Directions

While the data for **flumatinib** is promising, several areas require further investigation:

- **Prospective Randomized Trials:** Current comparative data mostly comes from retrospective studies [5] [6]. Large-scale, randomized trials comparing **flumatinib** head-to-head with other second-generation TKIs are needed.
- **Long-Term Outcomes:** More data with longer follow-up periods is necessary to fully understand the long-term overall survival and persistence of responses [4].
- **Mechanisms of Resistance:** Research indicates that mutations like **T315I** and **Y253H** are key drivers of relapse following **flumatinib**-based therapy [4]. Developing strategies to overcome this resistance is crucial.

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To cite this document: Smolecule. [Flumatinib combination chemotherapy Ph+ ALL VP Hyper-CVAD].

Smolecule, [2026]. [Online PDF]. Available at:

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